molecular formula C16H15NO4 B8753889 N-(Benzyloxycarbonyl)-N-phenylglycine

N-(Benzyloxycarbonyl)-N-phenylglycine

Cat. No. B8753889
M. Wt: 285.29 g/mol
InChI Key: LDXUQIQQIPCVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Benzyloxycarbonyl)-N-phenylglycine is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
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properties

Product Name

N-(Benzyloxycarbonyl)-N-phenylglycine

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-(N-phenylmethoxycarbonylanilino)acetic acid

InChI

InChI=1S/C16H15NO4/c18-15(19)11-17(14-9-5-2-6-10-14)16(20)21-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19)

InChI Key

LDXUQIQQIPCVEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL round bottom flask equipped with a magnetic stirrer, N-Cbz phenyl glycinol (1.3 g, 5.0 mmol) was disssolved in CC14 (100 mL)and acetonitrile (100 mL). To this above solution was added water (15 mL) and periodic acid (4.7 g, 20.1 mmol, 4.1 eq). The reaction mixture was stirred until both phases became clear, then Ruthenium trichoride hydrate (0.025 g, 2.2 mol %). The reaction mixture was stirred at room temperature for 20 min and cooled to 0° C. then methylene cloride (30 mL) was added. The two phases were separated, the aqueous phase was extracted with chloroform (3×20 mL). The combined organic extracts were dried over (Na2SO4) and concentrated to afford the crud product. Flash chromatograpy (SiO2, 5×25 cm, 2-5% CH3OH—CHCl3 gradient elution) afforded pure pure N-Cbz phenyl glycine (1.2 g, 85%). Same Oxidation procedure was followed for compounds 1 and 2. No epimerization was observed during oxidation procedure.
Name
N-Cbz phenyl glycinol
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
4.7 g
Type
reactant
Reaction Step Three
Quantity
0.025 g
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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